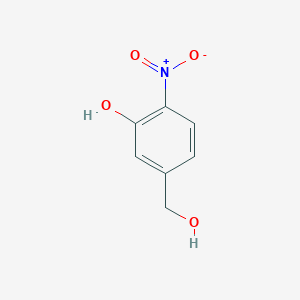

5-(Hydroxymethyl)-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFRYKXELURVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561239 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61161-83-9 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-(Hydroxymethyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 5-(Hydroxymethyl)-2-nitrophenol (CAS Number: 61161-83-9), a valuable nitroaromatic compound with applications in chemical synthesis and potentially in drug discovery. This document delves into the structural and physicochemical characteristics of the molecule, presenting available data on its molecular structure, solubility, and thermal properties. Furthermore, this guide outlines established experimental protocols for the determination of key physical parameters, offering a framework for researchers to conduct their own analyses. The synthesis of this information is intended to support research and development activities by providing a foundational understanding of this compound's physical behavior.

Introduction

This compound is a substituted aromatic compound featuring a phenol backbone with a hydroxymethyl group at the 5-position and a nitro group at the 2-position. The presence of these functional groups—a hydroxyl, a hydroxymethyl, and a nitro group—imparts a unique combination of chemical reactivity and physical properties to the molecule. The nitro group, being a strong electron-withdrawing group, significantly influences the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. The hydroxymethyl group provides a site for potential esterification or etherification reactions and can participate in hydrogen bonding. Understanding the physical properties of this molecule is paramount for its effective use in synthetic chemistry, materials science, and pharmaceutical development, where factors such as solubility, melting point, and spectroscopic signatures are critical for process optimization, purification, and characterization.

Molecular and Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 61161-83-9 | [1][2] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 97-98 °C | |

| Boiling Point | 347.5 °C at 760 mmHg | |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) |

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions, purification by recrystallization, and formulation for biological assays.

Qualitative Solubility:

A preliminary assessment indicates that this compound is slightly soluble in water (16 g/L at 25 °C). Due to its polar functional groups (hydroxyl and nitro groups), it is expected to exhibit good solubility in polar organic solvents.[3]

Experimental Determination of Solubility:

For precise quantitative solubility data, the isothermal equilibrium method is recommended. This involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Protocol: Isothermal Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different organic solvents (e.g., methanol, ethanol, acetone, DMSO).

-

Equilibration: Seal the vials and agitate them in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature until the undissolved solid settles.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

-

Concentration Analysis: Determine the concentration of this compound in the extracted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

Caption: Workflow for determining solubility.

Acidity (pKa)

The pKa value is a measure of the acidity of the phenolic hydroxyl group. The electron-withdrawing nitro group is expected to significantly increase the acidity of the phenol, resulting in a lower pKa compared to phenol itself.

Experimental Determination of pKa:

The pKa of this compound can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[4][5][6][7]

Protocol: Spectrophotometric pKa Determination

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, small amount of a stock solution of this compound to each buffer solution.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum of each solution.

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the molecule.

-

pKa Calculation: Plot the absorbance at this wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[5]

Caption: Spectrophotometric pKa determination workflow.

Spectroscopic Properties

The spectroscopic profile of this compound is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the nitro and hydroxymethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons bearing the hydroxyl and nitro groups.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis: Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (J-values, for ¹H).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions:

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

O-H stretch (alcoholic): A band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

N-O asymmetric stretch (nitro): A strong band around 1500-1550 cm⁻¹.

-

N-O symmetric stretch (nitro): A strong band around 1300-1360 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenolic and alcoholic): Bands in the 1000-1260 cm⁻¹ region.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Assign the observed absorption bands to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitrophenol chromophore will exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.[8][9][10]

Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare dilute solutions of this compound in various solvents (e.g., ethanol, methanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for their experimental determination. A thorough understanding of these properties is fundamental for the successful application of this compound in research and development. The methodologies outlined herein are intended to empower researchers to generate reliable and reproducible data, thereby facilitating further investigation into the chemical and biological potential of this compound.

References

-

Kuujia. (2024, September 2). Cas no 61161-83-9 (this compound). Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved January 2, 2026, from [Link]

- Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218.

-

P212121 Store. (n.d.). This compound | CAS 61161-83-9. Retrieved January 2, 2026, from [Link]

- Harrison, A. G., & Cotter, R. J. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25(2), 937-947.

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0121409). Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Retrieved January 2, 2026, from [Link]

- da Silva, A. B., et al. (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 15(4), 586-592.

-

ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved January 2, 2026, from [Link]

- Van der Veken, P., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-72.

-

ResearchGate. (2025, August 6). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved January 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025, August 6). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Characterization of a 5-Hydroxymethylfurfural Oxidase from Methylovorus sp. Strain MP688. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 2, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 2, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | 61161-83-9 [chemicalbook.com]

- 3. 61161-83-9(this compound) | Kuujia.com [kuujia.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. scielo.br [scielo.br]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 5-(Hydroxymethyl)-2-nitrophenol (CAS: 61161-83-9): Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 5-(hydroxymethyl)-2-nitrophenol, a valuable chemical intermediate for professionals in research, development, and pharmaceutical sciences. By synthesizing publicly available data and established chemical principles, this guide details the compound's physicochemical properties, a proposed synthetic route with mechanistic rationale, key chemical transformations, and potential applications, grounded in authoritative references.

Core Compound Identification and Properties

This compound, registered under CAS number 61161-83-9, is a substituted aromatic compound featuring a phenol ring functionalized with a hydroxymethyl group and a nitro group.[1] This trifunctional arrangement makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the electron-donating hydroxyl and hydroxymethyl groups, imparts a unique reactivity profile to the aromatic ring.

Physicochemical and Computed Data

The fundamental properties of this compound are summarized below. Experimental data is prioritized, supplemented by computed properties where necessary.

| Property | Value | Source |

| CAS Number | 61161-83-9 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.14 g/mol | |

| Synonyms | 3-Hydroxy-4-nitrobenzyl alcohol | [2] |

| Melting Point | 97-98 °C | [2] |

| Boiling Point | 347.5 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 159.6 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water (16 g/L at 25 °C) | [2] |

| XlogP | 1.1 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Appearance | Yellow needles (based on isomer) | [3] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient route can be devised based on fundamental principles of electrophilic aromatic substitution, specifically the nitration of a substituted phenol.

Proposed Synthetic Pathway: Nitration of 3-(Hydroxymethyl)phenol

The most direct approach involves the electrophilic nitration of 3-(hydroxymethyl)phenol. The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents. The phenolic hydroxyl group is a powerful activating ortho-, para-director. The hydroxymethyl group is a weakly activating ortho-, para-director. The strong directing effect of the hydroxyl group will dominate, favoring substitution at positions 2, 4, and 6.

-

Position 2 (ortho): Sterically accessible and activated by the hydroxyl group. This leads to the desired product, this compound.

-

Position 4 (para): Also activated by the hydroxyl group, leading to the isomeric byproduct 3-(hydroxymethyl)-4-nitrophenol.

-

Position 6 (ortho): Sterically hindered by the adjacent hydroxymethyl group, making substitution less favorable.

Therefore, a mixture of 2-nitro and 4-nitro isomers is expected, which can be separated using standard chromatographic techniques.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard nitration methods for phenols.[4] Caution: Nitration reactions are highly exothermic and require strict temperature control. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(hydroxymethyl)phenol (1.0 eq) in a suitable solvent like glacial acetic acid at 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of 3-(hydroxymethyl)phenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Spectroscopic Characterization Profile

No publicly available spectra for this compound were identified. The following data is predicted based on the analysis of structurally similar compounds like 2-nitrophenol and 2-methyl-5-nitrophenol.[5][6][7]

| Parameter | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~10.6 (s, 1H, -OH phenol), ~8.1 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~4.8 (s, 2H, -CH₂-), ~2.5 (s, 1H, -OH alcohol). |

| ¹³C NMR | δ (ppm): ~155 (C-OH), ~140 (C-NO₂), ~125-135 (Ar-C), ~115-120 (Ar-C), ~64 (-CH₂OH). |

| IR Spectroscopy | ν (cm⁻¹): 3500-3200 (broad, O-H stretch), ~1520 & ~1340 (asymmetric & symmetric N-O stretch), ~1590 & ~1470 (C=C aromatic stretch). |

| Mass Spectrometry | EI-MS (m/z): 169 [M]⁺, fragments corresponding to loss of H₂O, NO₂, and CH₂OH. |

Analytical Protocol: NMR Spectroscopy

This is a standard protocol for obtaining NMR data for organic compounds.[5]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Reactivity and Key Chemical Transformations

The multiple functional groups of this compound allow for a range of chemical modifications, making it a strategic intermediate.

Reduction of the Nitro Group

A pivotal transformation is the reduction of the nitro group to an amine, yielding 4-amino-3-(hydroxymethyl)phenol. This resulting aminophenol derivative is a valuable precursor for pharmaceuticals and dyes.[8] Common reagents for this reduction include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).

Caption: Key transformation: Reduction of the nitro group.

Reactions of the Hydroxymethyl and Phenolic Groups

-

Oxidation: The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde (3-hydroxy-4-nitrobenzaldehyde) or carboxylic acid (3-hydroxy-4-nitrobenzoic acid) using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the acid).

-

Etherification/Esterification: The phenolic hydroxyl is acidic and can readily undergo Williamson ether synthesis or be acylated to form esters. The primary alcohol can also be converted to ethers and esters under different conditions. This differential reactivity allows for selective functionalization.

-

Quinone Methide Formation: Like other hydroxymethylphenols, it may form reactive quinone methide intermediates under thermal or catalytic conditions, which can be trapped by nucleophiles.[9]

Applications in Research and Drug Development

While direct applications of this compound are not extensively documented, its utility lies in its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: The reduction product, 4-amino-3-(hydroxymethyl)phenol, is a key structural motif. Aminophenols are precursors to a wide range of pharmacologically active molecules, including analgesics and other therapeutics.[8]

-

Dyes and Pigments: The aminophenol derivative can serve as a diazo component or coupling agent in the synthesis of azo dyes.[8]

-

Material Science: Phenolic compounds are fundamental units in the production of resins and polymers. The functional groups on this molecule offer potential for creating specialized polymers with tailored properties.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for CAS 61161-83-9 in the search results. However, based on the toxicology of related nitrophenols, the following precautions are mandatory.[10]

-

General Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Hazards: Nitrophenols are generally considered toxic and are skin and eye irritants.[10] They can be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its value is primarily derived from its key transformations, particularly the reduction of its nitro group to form a versatile aminophenol intermediate. A logical synthetic route via nitration of 3-(hydroxymethyl)phenol provides access to this compound. A thorough understanding of its reactivity, coupled with stringent safety protocols, enables its effective use in the development of novel pharmaceuticals, dyes, and materials.

References

-

Biosynth. This compound | 61161-83-9.

-

Smolecule. Buy 4-Amino-3-(hydroxymethyl)phenol | 168202-61-7.

-

ChemicalBook. This compound | 61161-83-9.

-

Kuujia.com. 61161-83-9(this compound).

-

Smolecule. Buy 2-(Hydroxymethyl)-5-nitrophenol | 57356-40-8.

-

P212121 Store. This compound | CAS 61161-83-9.

-

Sigma-Aldrich. 3-HYDROXY-4-NITROBENZYL ALCOHOL | CAS 61161-83-9.

-

Sigma-Aldrich. This compound | CAS 61161-83-9.

-

Fisher Scientific. eMolecules 2-(Hydroxymethyl)-5-nitrophenol | 57356-40-8.

-

BLD Pharm. 61161-83-9|this compound.

-

LookChem. Cas no 61161-83-9 (this compound).

-

960化工网. CAS No.61161-83-9 | this compound.

-

King's Land Supplier. OEM 4 Amino 3 Methylphenol Synthesis Methods.

-

ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine...

-

PrepChem.com. Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol.

-

Google Patents. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.

-

CymitQuimica. 3-HYDROXY-4-NITROBENZYL ALCOHOL.

-

Fisher Scientific. SAFETY DATA SHEET - Nitro Blue Tetrazolium Chloride.

-

ejournal.umm.ac.id. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

-

PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol.

-

Google Patents. US3987113A - Preparation of 5-methyl-2-nitrophenol.

-

NTP. Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0).

-

Benchchem. Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.

-

NIH. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.

-

Google Patents. US4034050A - Preparation of 5-methyl-2-nitrophenol.

-

Google Patents. US2464194A - Reduction of nitrophenols.

-

Benchchem. 3-(Hydroxymethyl)-5-nitrophenol|CAS 180628-74-4.

-

Frontiers. Biological mode of action of a nitrophenolates-based biostimulant: case study.

-

ChemicalBook. 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR spectrum.

-

BLD Pharm. N/A|5-Amino-2-(hydroxymethyl)-4-nitrophenol.

-

NOP - Sustainability in the organic chemistry lab course. 1 H-NMR.

-

King-Pharm. 2-(Hydroxymethyl)-5-nitrophenol [57356-40-8].

-

PubChem. 2-Nitrophenol.

-

ChemicalBook. 2-Nitrophenol(88-75-5) 1H NMR spectrum.

-

PubMed. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis...

Sources

- 1. This compound | 61161-83-9 [chemicalbook.com]

- 2. 61161-83-9(this compound) | Kuujia.com [kuujia.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-(Hydroxymethyl)-5-nitrophenol|CAS 180628-74-4 [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 8. Buy 4-Amino-3-(hydroxymethyl)phenol | 168202-61-7 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 5-(Hydroxymethyl)-2-nitrophenol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)-2-nitrophenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a phenol ring functionalized with a hydroxymethyl group and a nitro group, imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a detailed exploration of its synthesis and characterization, and insights into its current and potential applications in scientific research and drug development.

Chemical Structure and Nomenclature

The cornerstone of understanding any chemical entity lies in its precise structural definition and systematic naming.

IUPAC Name and Synonyms

The systematic name for this compound, as per the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] It is also known by other names, including 3-Hydroxy-4-nitrobenzyl alcohol.[1]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 1, a nitro (-NO2) group at position 2, and a hydroxymethyl (-CH2OH) group at position 5.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Hydroxybenzyl alcohol from 3-Hydroxybenzaldehyde

This reduction step transforms the aldehyde functional group into a primary alcohol. The use of sodium borohydride in the presence of ammonium carbonate offers an efficient and scalable method.

-

Materials:

-

3-Hydroxybenzaldehyde

-

Ethanol

-

Sodium borohydride (NaBH4)

-

Ammonium carbonate ((NH4)2CO3)

-

Celite

-

Diethyl ether

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in ethanol.

-

Cool the solution to approximately 20°C.

-

Slowly add sodium borohydride (1.0 eq) and ammonium carbonate (1.0 eq) to the solution over a period of 15 minutes.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Extract the resulting residue with diethyl ether (2x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 3-hydroxybenzyl alcohol.

-

Step 2: Nitration of 3-Hydroxybenzyl alcohol

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The hydroxyl and hydroxymethyl groups are ortho-, para-directing. The nitration is expected to occur at the positions activated by the hydroxyl group, with the position ortho to the hydroxyl and para to the hydroxymethyl group being sterically and electronically favored.

-

Materials:

-

3-Hydroxybenzyl alcohol

-

Concentrated Sulfuric acid (H2SO4)

-

Concentrated Nitric acid (HNO3)

-

Ice

-

-

Procedure:

-

In a flask maintained at a low temperature (e.g., 0-5°C) using an ice bath, slowly add 3-hydroxybenzyl alcohol to concentrated sulfuric acid with constant stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also kept in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-hydroxybenzyl alcohol in sulfuric acid, ensuring the temperature remains low to control the reaction and minimize side product formation.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the solid product by filtration and wash with cold water until the washings are neutral.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

-

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven unique carbon atoms in the molecule, including the aromatic carbons, and the methylene carbon. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the CH2 group, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the asymmetric and symmetric stretching of the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Mass spectral analysis, likely using an electron ionization (EI) source, would show a molecular ion peak (M+) corresponding to the molecular weight of 169.13 g/mol . Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and other characteristic fragments.

Physicochemical Properties

| Property | Value/Description |

| Physical State | Solid |

| Storage Temperature | Room temperature, sealed in a dry environment [1] |

Reactivity and Potential Applications

The functional groups present in this compound make it a versatile building block in organic synthesis.

-

Reactive Intermediate: It is considered a reactive intermediate in catalytic hydroxylation mechanisms. * Antioxidant Properties: The phenolic structure suggests potential antioxidant activity, as it can act as a free radical scavenger. * Precursor for Bioactive Molecules: The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals. The hydroxyl and hydroxymethyl groups can be further functionalized, allowing for the synthesis of a diverse range of derivatives with potential biological activities. While specific applications in drug development for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. For instance, nitrophenol derivatives have been investigated for their antimicrobial and antiproliferative activities.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on available safety data sheets for related compounds, it should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Conclusion

This compound is a valuable chemical compound with a well-defined structure and interesting synthetic accessibility. Its trifunctional nature provides a platform for the development of a wide array of derivatives, making it a compound of interest for researchers in organic synthesis and medicinal chemistry. Further exploration of its reactivity and the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.

References

-

ResearchGate. 13C NMR spectrum of compound 5. Available from: [Link].

Sources

On the Plausibility and Proposed Mechanism of 5-(Hydroxymethyl)-2-nitrophenol in Hydroxylation Reactions

An In-Depth Technical Guide

Executive Summary: This technical guide addresses the proposed role of 5-(Hydroxymethyl)-2-nitrophenol (5-HMNP) as a reactive intermediate in hydroxylation reactions. It is critical to establish at the outset that while this role is suggested by at least one commercial chemical supplier, it is not a widely documented or validated mechanism within peer-reviewed scientific literature. Therefore, this document serves a dual purpose: first, to analyze the known, fundamental chemical principles that would govern such a reaction, and second, to construct a scientifically plausible, albeit hypothetical, mechanistic pathway. We will deconstruct the constituent reactions—epoxide ring-opening and the influence of aromatic substituents—and then assemble them into a proposed catalytic cycle. Finally, we will outline the rigorous experimental protocols required to validate or refute this hypothesis, thereby providing a framework for future research.

Physicochemical Profile of this compound (5-HMNP)

To understand the potential reactivity of 5-HMNP, we must first analyze its structure and the electronic effects of its functional groups.

-

Structure: 5-HMNP is a benzene ring substituted with three groups: a hydroxyl (-OH), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH).

-

Electronic Effects:

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects. It strongly deactivates the aromatic ring towards electrophilic attack by pulling electron density out of the π-system.[1][2] This deactivation is most pronounced at the ortho and para positions relative to the nitro group, making these positions electron-deficient.[3]

-

Hydroxyl Group (-OH): This is a strong electron-donating group through resonance (+R) and an electron-withdrawing group through induction (-I). The resonance effect dominates, making it a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating through its -I effect.

-

The interplay of these groups makes the aromatic ring of 5-HMNP electron-poor, particularly at the positions ortho and para to the nitro group. The phenolic proton is also rendered more acidic due to the stabilizing effect of the electron-withdrawing nitro group on the corresponding phenoxide anion.

| Property | Value | Source |

| CAS Number | 61161-83-9 | |

| Molecular Formula | C₇H₇NO₄ | |

| Molecular Weight | 169.14 g/mol |

Foundational Principles: Epoxide Ring-Opening

The premise that 5-HMNP is formed from an epoxide and a hydroxyl group necessitates a discussion of epoxide chemistry. Epoxides are three-membered cyclic ethers that possess significant ring strain, making them susceptible to ring-opening reactions by nucleophiles.[4][5]

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening is a classic Sₙ2 reaction. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond.

-

Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon atom.[6]

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the site of attack, resulting in an anti-diol product upon hydrolysis.

Caption: Acid-catalyzed ring-opening of an epoxide.

A Proposed Mechanistic Role for 5-HMNP in Hydroxylation

Based on the isolated claim that 5-HMNP is a "reactive intermediate... produced by the reaction of an epoxide with a hydroxyl group," we can construct a hypothetical scenario. This mechanism is theoretical and requires experimental validation. It is more likely that 5-HMNP is an intermediate in the synthesis of a functionalized phenol from a complex epoxide, rather than a catalyst for a general hydroxylation reaction.

Let us consider a hypothetical transformation of Substrate A (an aromatic epoxide with a nitro group) to Product C (a di-hydroxylated aromatic compound).

Caption: Proposed two-step pathway involving 5-HMNP.

Step 1: Formation of 5-HMNP via Epoxide Ring-Opening

The cycle would begin with a complex aromatic epoxide substrate. A nucleophilic attack by a hydroxide ion (or water) would open the epoxide ring. If the substrate is appropriately designed, this could lead to the formation of 5-HMNP. This is a standard Sₙ2 reaction.

Step 2: Conversion of 5-HMNP to the Final Product

The claim that 5-HMNP "reacts with chloride ions to form phenols" suggests a subsequent reaction. This is the most speculative part of the mechanism. One possibility is a Lewis acid-catalyzed reaction where the chloride ion facilitates the elimination of the hydroxymethyl group (perhaps after activation, e.g., protonation) and subsequent tautomerization to restore aromaticity and yield the final hydroxylated product. The strong electron-withdrawing nature of the nitro group would make the benzylic carbon of the hydroxymethyl group susceptible to nucleophilic attack or facilitate elimination.

Framework for Experimental Validation

To elevate the proposed mechanism from hypothesis to established fact, a rigorous and self-validating experimental workflow is necessary.

Protocol 1: Identification of the Intermediate

Objective: To unequivocally prove the existence and structure of 5-HMNP as a transient species in the reaction.

Methodology:

-

Reaction Setup: Initiate the reaction of the proposed epoxide substrate with the hydroxylating agent under controlled conditions (temperature, concentration).

-

Time-Course Sampling: Withdraw aliquots from the reaction mixture at various time points (e.g., t=0, 1, 5, 15, 60 min).

-

Quenching: Immediately quench the reaction in each aliquot to halt further transformation (e.g., by rapid cooling and pH neutralization).

-

LC-MS/MS Analysis: Analyze the quenched samples using Liquid Chromatography-Mass Spectrometry.

-

Chromatography: Develop a separation method to resolve the starting material, the final product, and any potential intermediates.

-

Mass Spectrometry: Monitor for the expected mass-to-charge ratio (m/z) of 5-HMNP (170.04 for [M+H]⁺ or 168.03 for [M-H]⁻).

-

Fragmentation: Perform MS/MS on the candidate peak and compare the fragmentation pattern to that of an authentic 5-HMNP standard.

-

-

¹H NMR Monitoring: For a slower reaction, monitor the reaction in situ using NMR spectroscopy. Look for the appearance and subsequent disappearance of characteristic peaks corresponding to 5-HMNP.

Protocol 2: Isotope Labeling Study

Objective: To trace the origin of the newly introduced hydroxyl group.

Methodology:

-

Reaction Setup: Perform two parallel reactions.

-

Reaction A: Use H₂¹⁶O as the solvent/nucleophile.

-

Reaction B: Use H₂¹⁸O (isotopically labeled water) as the solvent/nucleophile.

-

-

Product Isolation: Upon completion, isolate the final hydroxylated product from both reactions using preparative chromatography.

-

Mass Spectrometry Analysis: Analyze the purified products by high-resolution mass spectrometry.

-

Validation:

-

The product from Reaction A should show its expected molecular weight.

-

If the mechanism is correct, the product from Reaction B should show a mass shift of +2 Da, confirming that the oxygen atom came from the solvent.

-

Caption: A self-validating workflow to test the proposed mechanism.

Conclusion and Future Outlook

The proposition that this compound serves as a reactive intermediate in a hydroxylation reaction originating from an epoxide is scientifically intriguing. It combines the well-established principles of nucleophilic epoxide ring-opening with the complex electronic effects of nitroaromatic compounds. However, without validation from primary scientific literature, this mechanism remains speculative.

This guide has provided a thorough grounding in the relevant chemical theories and constructed a plausible, hypothetical framework. More importantly, it has laid out a clear and rigorous experimental plan for researchers to follow. The successful validation of this pathway could offer new strategies for the synthesis of highly functionalized phenols, which are valuable building blocks in drug discovery and materials science. Conversely, refuting the hypothesis would also be a valuable contribution, preventing the propagation of unsubstantiated claims.

References

A comprehensive list of references will be compiled upon the discovery of primary literature detailing the specific mechanism . The foundational principles discussed herein are supported by standard advanced organic chemistry textbooks and the following representative literature:

- Biosynth. (n.d.). This compound | 61161-83-9. Retrieved January 2, 2026, from a chemical supplier website. [Note: This is a commercial, not a peer-reviewed, source.]

- Reinke, L. A., & Moyer, M. J. (1985). p-Nitrophenol hydroxylation. A microsomal oxidation which is highly inducible by ethanol. Drug Metabolism and Disposition, 13(5), 548–552.

- Suzuki, K., et al. (1983). Intermediate and Mechanism of Hydroxylation of O-Iodophenol by Salicylate Hydroxylase. Journal of Biochemistry, 93(3), 871-877.

- Suzuki, K., et al. (1983). Hydroxylation of o-halogenophenol and o-nitrophenol by salicylate hydroxylase. Journal of Biochemistry, 93(3), 879-885.

- Koop, D. R. (1986). Hydroxylation of p-nitrophenol by rabbit ethanol-inducible cytochrome P-450 isozyme 3a. Molecular Pharmacology, 29(4), 399-404.

- Makosza, M., & Sienkiewicz, K. (1998). Nucleophilic Substitution of Hydrogen in Nitroarenes. A new, convenient method for the synthesis of o- and p-nitrophenols. The Journal of Organic Chemistry, 63(13), 4199–4208.

-

BYJU'S. (n.d.). Epoxide Reactions. Retrieved January 2, 2026, from [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Epoxide. Retrieved January 2, 2026, from [Link]

- T. W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. (2016). Organic Chemistry, 12th Edition. John Wiley & Sons.

- Kossent, F. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(11), 3295.

- Mamedov, V. A., et al. (2022). Epoxides: methods of synthesis, reactivity, practical significance. Russian Chemical Reviews, 91(11).

-

LibreTexts Chemistry. (2024). 18.6 Reactions of Epoxides: Ring-opening. Retrieved January 2, 2026, from [Link]

-

OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved January 2, 2026, from [Link]

- Khan, F. A., et al. (2016). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Journal of the Serbian Chemical Society, 81(1), 1-11.

- Kipouros, I., et al. (2022). Elucidation of the tyrosinase/O₂/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis.

- Wolfe, M. D., et al. (2012). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. Journal of the American Chemical Society, 134(38), 15686–15698.

- Zhang, Y., et al. (2023). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. RSC Advances, 13(36), 25304-25311.

- Prakash, D., et al. (1999). A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905. Applied and Environmental Microbiology, 65(6), 2640-2645.

- Al-hamzi, A., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites.

Sources

- 1. Intermediate and mechanism of hydroxylation of o-iodophenol by salicylate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxylation of p-nitrophenol by rabbit ethanol-inducible cytochrome P-450 isozyme 3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 4. Epoxide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Spectroscopic Guide to 3-Hydroxy-4-nitrobenzyl Alcohol: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectral data for 3-hydroxy-4-nitrobenzyl alcohol, a key aromatic compound with significant potential in synthetic chemistry and drug development. For researchers and professionals in these fields, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in established principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

3-Hydroxy-4-nitrobenzyl alcohol (C₇H₇NO₄, Molecular Weight: 169.13 g/mol ) is a substituted aromatic alcohol. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a hydroxymethyl (-CH₂OH) group. The relative positions of these substituents are critical to the molecule's chemical properties and are definitively confirmed by the spectroscopic techniques detailed herein.

The strategic application of ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of the molecule's connectivity and chemical environment. Each technique offers unique insights: NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups present, and MS reveals the molecular weight and fragmentation patterns, all of which collectively serve as a molecular fingerprint.

// Atom nodes C1 [label="C¹", pos="0,1.5!"]; C2 [label="C²", pos="-1.3,0.75!"]; C3 [label="C³", pos="-1.3,-0.75!"]; C4 [label="C⁴", pos="0,-1.5!"]; C5 [label="C⁵", pos="1.3,-0.75!"]; C6 [label="C⁶", pos="1.3,0.75!"]; C7 [label="C⁷", pos="0,3!"]; O_OH [label="O", pos="-2.3,-1.25!"]; H_OH [label="H", pos="-3,-1.65!"]; N_NO2 [label="N", pos="0,-3!"]; O1_NO2 [label="O", pos="-0.8,-3.7!"]; O2_NO2 [label="O", pos="0.8,-3.7!"]; O_CH2OH [label="O", pos="1,3.5!"]; H_CH2OH [label="H", pos="1.5,4!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C3 -- O_OH; O_OH -- H_OH; C4 -- N_NO2; N_NO2 -- O1_NO2 [label=""]; N_NO2 -- O2_NO2 [label=""]; C7 -- O_CH2OH; O_CH2OH -- H_CH2OH;

// Aromatic hydrogens (implicit but labeled for clarity in text) H2 [label="H²", pos="-2.2,1.2!"]; H5 [label="H⁵", pos="2.2,-1.2!"]; H6 [label="H⁶", pos="2.2,1.2!"];

// Add invisible edges to position H labels C2 -- H2 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis]; }

Caption: Key fragmentation pathways for 3-hydroxy-4-nitrobenzyl alcohol.

Experimental Protocols

To ensure reproducibility and data integrity, the following standard operating procedures for spectral acquisition are recommended.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for complete spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 3-hydroxy-4-nitrobenzyl alcohol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is used. Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions to deduce the fragmentation pattern.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural elucidation of 3-hydroxy-4-nitrobenzyl alcohol. The predicted ¹H and ¹³C NMR spectra map the unique carbon-hydrogen framework, IR spectroscopy confirms the presence of hydroxyl, nitro, and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectral guide serves as an authoritative reference for the unambiguous identification and characterization of this important chemical entity.

References

An In-depth Technical Guide to the Stability and Degradation Profile of 5-(Hydroxymethyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 5-(Hydroxymethyl)-2-nitrophenol. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles from the degradation chemistry of nitrophenols and related aromatic compounds to offer a predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust stability studies. This guide covers potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, it outlines detailed, adaptable experimental protocols for forced degradation studies and the development of stability-indicating analytical methods.

Introduction: Understanding the Molecule

This compound is a nitroaromatic compound featuring both a phenolic hydroxyl group and a hydroxymethyl substituent.[1] Such a combination of functional groups suggests a molecule with a complex and potentially reactive chemical nature. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. The hydroxymethyl group can be susceptible to oxidation, while the overall structure is a chromophore, indicating potential photosensitivity.

Understanding the stability and degradation profile of this compound is critical in various research and development contexts, particularly in pharmaceutical sciences, where it may be a synthetic intermediate or a potential metabolite. Degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities. Therefore, a thorough investigation of its stability is a prerequisite for its safe and effective application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies.

| Property | Value | Source |

| CAS Number | 61161-83-9 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.14 g/mol | |

| Appearance | Likely a solid, potentially colored due to the nitrophenol chromophore. | Inferred |

| Solubility | Expected to have some solubility in water and polar organic solvents. | Inferred |

Predicted Degradation Pathways

Based on the chemistry of nitrophenols and compounds with similar functional groups, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent. While the molecule lacks readily hydrolyzable groups like esters or amides, the acidic and basic conditions can catalyze other reactions.[2]

-

Acidic Conditions: Under strong acidic conditions and heat, potential degradation could involve reactions of the hydroxymethyl group, such as etherification if alcohols are present as co-solvents, or potential polymerization.

-

Alkaline Conditions: In alkaline solutions, the phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation. The increased conjugation in the phenoxide could also shift the UV absorption maximum to longer wavelengths (a bathochromic shift).

Oxidative Degradation

The presence of the electron-rich phenol ring and the hydroxymethyl group makes this compound susceptible to oxidation.[3]

-

Mechanism: Oxidizing agents like hydrogen peroxide, often used in forced degradation studies, can lead to the formation of hydroxyl radicals. These highly reactive species can attack the aromatic ring, leading to hydroxylation and potential ring-opening. The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.

-

Potential Degradants:

-

Oxidation of the hydroxymethyl group to form 5-Formyl-2-nitrophenol or 5-Carboxy-2-nitrophenol.

-

Hydroxylation of the aromatic ring to form catechol or hydroquinone derivatives.

-

Formation of polymeric products through oxidative coupling.

-

Photodegradation

The nitroaromatic structure of this compound suggests significant absorption in the UV-Visible region, making it prone to photodegradation.[4][5][6][7]

-

Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state. This excited molecule can then undergo various reactions, including intramolecular rearrangements, or it can generate reactive oxygen species (ROS) in the presence of oxygen, which in turn can degrade the molecule.

-

Potential Degradants: Photodegradation of nitrophenols often involves complex pathways leading to hydroxylated species, ring-opened products, and polymers. It is plausible that photoreduction of the nitro group to a nitroso or amino group could also occur.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions.[8][9][10]

-

Mechanism: The initial step in the thermal degradation of many nitroaromatic compounds is the cleavage of the C-NO₂ bond.[8] The resulting radicals can then initiate a cascade of further reactions. The presence of the hydroxymethyl and hydroxyl groups may influence the decomposition pathway.

-

Potential Degradants: Thermal stress can lead to decarboxylation (if the hydroxymethyl group is oxidized), polymerization, and fragmentation of the molecule.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Predicted degradation pathways of this compound under various stress conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[3][11][12][13][14] The following protocols are provided as a starting point and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active substance.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate stress medium to a final concentration suitable for analysis (e.g., 100 µg/mL).

Hydrolytic Stress

-

Acidic Hydrolysis:

-

To a working solution, add an equal volume of 0.1 N HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To a working solution, add an equal volume of 0.1 N NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 N HCl.

-

-

Neutral Hydrolysis:

-

Dilute the stock solution with water.

-

Incubate at a controlled temperature (e.g., 60°C) and sample at the defined time points.

-

Oxidative Stress

-

Prepare a working solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Sample at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.

Photolytic Stress

-

Expose a solution of this compound in a photostable container to a light source providing an output similar to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Sample both the exposed and control solutions at appropriate time intervals.

Thermal Stress

-

Place a solid sample of this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Sample at various time points, dissolve in a suitable solvent, and analyze.

-

For thermal degradation in solution, reflux a solution of the compound at a controlled temperature.

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[15][16]

HPLC Method Development (Suggested Starting Conditions)

-

Instrumentation: HPLC system with a photodiode array (PDA) detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradants.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound and also scan across a wider range with the PDA detector to identify degradants with different chromophores.

-

Injection Volume: 10 µL.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing the stressed samples and showing that the peak for the parent compound is free from co-eluting peaks. Peak purity analysis using a PDA detector is crucial here.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

- Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Organic Process Research & Development - ACS Publications. (2023-06-02).

- Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds - Frontiers.

- Photocatalytic Degradation of 4-Nitrophenol in Aqueous Suspension by Using Polycrystalline TiO2 Impregnated with Lanthanide Double-Decker Phthalocyanine Complexes - ACS Publications.

- This compound | 61161-83-9 | LCA16183 - Biosynth.

- High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst | Environmental Science & Technology - ACS Publications.

- Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2 - MDPI.

- Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.

- Thermal Decomposition of Substituted Phenols in Supercritical Water - Penn State.

- This compound | 61161-83-9 - ChemicalBook. (2025-07-16).

- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds - Benchchem.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Forced Degradation Studies - MedCrave online. (2016-12-14).

- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.

- Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed.

- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH.

- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification - Benchchem.

Sources

- 1. This compound | 61161-83-9 [chemicalbook.com]

- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpp.com [ijrpp.com]

- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pure.psu.edu [pure.psu.edu]

- 11. benchchem.com [benchchem.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. rjptonline.org [rjptonline.org]

- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Theoretical and computational studies on 5-(Hydroxymethyl)-2-nitrophenol.

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-(Hydroxymethyl)-2-nitrophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound (5-HMNP), a molecule of significant interest at the intersection of environmental science, industrial chemistry, and drug discovery. We delve into the modern theoretical and computational chemistry methodologies used to elucidate its structural, spectroscopic, and electronic properties. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering not only foundational data but also the causality behind the computational strategies employed. By integrating Density Functional Theory (DFT) calculations with practical insights, this guide bridges the gap between theoretical prediction and experimental validation, highlighting the molecule's reactivity and potential as a scaffold for novel therapeutics.

Introduction: The Significance of this compound

This compound (CAS: 61161-83-9, Molecular Formula: C₇H₇NO₄) is an ortho-substituted nitrophenol derivative.[1] The nitrophenol class of compounds is ubiquitous, finding applications as intermediates in the synthesis of dyes, pesticides, explosives, and pharmaceuticals.[2][3] Their presence in the environment also makes them subjects of toxicological and atmospheric chemistry research.[4][5]

5-HMNP, specifically, presents a unique molecular architecture containing three key functional groups: a phenolic hydroxyl (-OH), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). This trifecta of functionalities imparts distinct chemical characteristics, including the potential for strong intramolecular hydrogen bonding, which governs its conformation and reactivity. The molecule has been identified as a reactive intermediate in certain hydroxylation reactions and its functional groups suggest potential for diverse biological activities, making it a person of interest for computational screening and drug design. This guide will systematically dissect the molecule through the lens of computational chemistry, providing a robust framework for its further study and application.

Core Computational Methodology: A Self-Validating Workflow

The investigation of a molecule like 5-HMNP at the quantum level requires a careful selection of computational methods to ensure a balance between accuracy and efficiency. The cornerstone of modern computational analysis for organic molecules is Density Functional Theory (DFT) , which has been consistently proven to be a reliable method for predicting molecular geometries, vibrational frequencies, and electronic properties.[2][6][7]

Pillar of Expertise: Why DFT/B3LYP/6-311++G(d,p)?

Our choice of methodology is grounded in established best practices.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its exceptional performance in reproducing experimental results for a wide range of organic molecules. It accurately approximates the complex exchange-correlation energy, which is critical for describing electron interactions.[2][8]

-

Basis Set (6-311++G(d,p)): This basis set provides the necessary flexibility to accurately describe the electronic structure of 5-HMNP.

-

Triple-Zeta Valence (6-311): Offers a more accurate representation of valence electrons compared to smaller sets.

-

Diffuse Functions (++): The ++ are crucial for molecules with lone pairs, like the oxygen atoms in 5-HMNP, as they allow orbitals to occupy a larger region of space.

-

Polarization Functions (d,p): These functions account for the non-spherical distortion of electron clouds in chemical bonds, which is essential for accurately modeling the intramolecular hydrogen bond and the polar nitro group.[2][9]

-

Experimental Protocol: Computational Analysis Workflow

The following step-by-step protocol outlines a robust and reproducible computational investigation.

-

Structure Input: The initial 3D structure of 5-HMNP is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This serves two purposes:

-

Validation: Confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Spectroscopy: Provides the theoretical vibrational wavenumbers for comparison with experimental FT-IR and FT-Raman spectra.[10]

-

-

Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine:

Caption: A standard workflow for the computational analysis of a molecule.

Structural and Spectroscopic Characterization